molecular formula C21H29N3 B1516978 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine CAS No. 1040692-41-8

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine

Cat. No.: B1516978
CAS No.: 1040692-41-8
M. Wt: 323.5 g/mol
InChI Key: NUNBULLXHNJBTR-UHFFFAOYSA-N
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Description

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a secondary amine characterized by a benzhydryl-substituted piperazine ring linked to an N-methyl-1-propanamine chain.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-22-13-8-14-23-15-17-24(18-16-23)21(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNBULLXHNJBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H31N3
  • Molecular Weight : 337.50 g/mol
  • CAS Number : 1040692-49-6

The biological activity of 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine may involve multiple mechanisms, primarily through its interaction with various receptors and enzymes. It is hypothesized to act as an antagonist or modulator at certain neurotransmitter receptors, which can influence pathways related to mood regulation, anxiety, and potentially cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research focused on benzhydryl-piperazine derivatives has shown that these compounds can inhibit histone deacetylases (HDACs), which are implicated in various cancers. In vitro studies demonstrated that specific derivatives exhibited significant anti-breast cancer activity by inhibiting HDAC6 with nanomolar IC50 values .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (nM)Mechanism of Action
MDA-MB-231<100HDAC inhibition
MCF-7<100HDAC inhibition

Neuropharmacological Effects

The compound's structural features suggest it may also interact with serotonin and dopamine receptors, which could lead to anxiolytic or antidepressant effects. The piperazine moiety is often associated with such activities in pharmacological studies.

Case Study 1: HDAC Inhibition and Cancer Treatment

In a study published in ACS Omega, researchers synthesized a series of piperazine-based compounds, including derivatives similar to 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine. These compounds were evaluated for their ability to inhibit HDACs in vitro and showed promising results in reducing tumor cell viability in breast cancer models .

Case Study 2: Neurotransmitter Modulation

Another study investigated the effects of piperazine derivatives on neurotransmitter systems. The findings indicated that certain modifications to the piperazine ring could enhance binding affinity for serotonin receptors, suggesting potential use in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine or Heterocyclic Moieties

N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Tricyclic Derivatives

Compounds such as N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (7) and its memantine-derived analog (9) share the piperazine-propanamine backbone but incorporate tricyclic or adamantane groups instead of benzhydryl. The benzhydryl group in the target compound may similarly modulate receptor interactions but with distinct steric and electronic effects .

Trimipramine-like Compounds

Trimipramine, a tricyclic antidepressant with an N,N,2-trimethyl-1-propanamine side chain, inhibits SGLT1 (43% inhibition) and SGLT2. Structural comparisons reveal that N-methylation (as in desipramine, N-methyl-1-propanamine) abolishes SGLT inhibition, while bulkier substituents (e.g., benzhydrylpiperazinyl) may redirect activity toward other targets, such as neurotransmitter transporters .

Cyclobenzaprine Related Compound B

Cyclobenzaprine Related Compound B (3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine) shares the N-methylpropanamine chain but replaces the benzhydrylpiperazinyl group with a tricyclic dibenzo system. This structural variation correlates with muscle relaxant properties in cyclobenzaprine, highlighting how aromatic systems dictate therapeutic outcomes .

Secondary Amines with N-Methylpropanamine Chains

Nortriptyline

Nortriptyline (3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine) is a secondary amine antidepressant and amitriptyline metabolite. Its tricyclic aromatic system and N-methylpropanamine chain enable norepinephrine reuptake inhibition. The benzhydrylpiperazinyl group in the target compound may similarly engage monoamine transporters but with altered specificity due to divergent aromatic interactions .

Phenoxy-Substituted Analogs

Compounds like 3-(4-chlorophenoxy)-N-methyl-1-propanamine and 3-(2-ethylphenoxy)-N-methyl-1-propanamine feature phenoxy groups instead of piperazinyl or tricyclic systems.

Key Comparative Data

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Core Structure Amine Substituents Biological Activity Reference
3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine Benzhydrylpiperazinyl N-methyl Unknown (Potential CNS targets)
Nortriptyline Dibenzo cycloheptenyl N-methyl Antidepressant (NET inhibition)
Trimipramine Tricyclic N,N,2-trimethyl SGLT1/2 inhibition (43%)
Desipramine Tricyclic N-methyl No SGLT inhibition
Cyclobenzaprine Related Compound B Dibenzo cycloheptenyl N-methyl Muscle relaxant (structural analog)
3-(4-Chlorophenoxy)-N-methyl-1-propanamine Phenoxy N-methyl Undefined (likely peripheral)

Research Findings and Implications

  • Impact of Aromatic Groups: The benzhydrylpiperazinyl group’s bulk and lipophilicity may enhance CNS penetration compared to smaller substituents (e.g., phenoxy) but reduce selectivity compared to planar tricyclic systems (e.g., nortriptyline) .
  • Role of N-Methylation: N-methylation in the propanamine chain is critical for metabolic stability and receptor engagement. Its absence (e.g., desipramine) or presence (e.g., nortriptyline) modulates transporter affinity .
  • Synthetic Challenges : Analogous compounds synthesized via nucleophilic substitution and condensation (e.g., ) suggest feasible routes for producing the target compound, though purity and yield optimization remain challenges .

Preparation Methods

General Synthetic Approach

The synthesis of 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine typically proceeds through the following key steps:

These steps are carried out under controlled conditions to ensure high yield and purity of the target compound.

Detailed Preparation Protocols

Synthesis of 3-(4-Benzhydryl-1-piperazinyl)-1-propanamine Intermediate

An analogous compound, 3-(4-benzhydryl-1-piperazinyl)-1-propanamine, serves as a key intermediate in the preparation of the N-methyl derivative. According to reported literature, this intermediate can be synthesized via the reaction of a benzhydryl-substituted piperazine with a propanamine moiety under specific conditions:

  • Reaction Conditions:

    • Solvent: Ethanol
    • Reagents: Hydrazine hydrate
    • Temperature: 80 °C
    • Duration: 5 hours
  • Procedure:
    The benzhydryl-piperazine precursor is dissolved in ethanol, followed by the dropwise addition of hydrazine hydrate. The mixture is maintained at 80 °C for 5 hours with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove residues, and the filtrate is concentrated. The crude product is purified by silica gel column chromatography using a gradient elution system composed of petroleum ether and ethyl acetate with 1% triethylamine as an additive.

  • Yield: Approximately 67% of the intermediate compound is obtained after purification.

Alternative Synthetic Strategies and Research Findings

Condensation of Nitriles with Amines

The same patent also discusses a process involving the condensation of nitriles with primary or secondary amines in the presence of diisobutylaluminum hydride (DIBAL-H) to form imines, which are then reduced to amines. This method is particularly useful for synthesizing enantiomerically pure amines and could be adapted for the preparation of complex piperazine derivatives.

Summary of Preparation Methods

Step Description Reagents/Conditions Yield (%) Notes
1 Formation of benzhydryl-piperazine intermediate Benzhydryl-piperazine + hydrazine hydrate in ethanol, 80 °C, 5 h 67 Purified by silica gel chromatography
2 Alkylation to introduce propanamine side chain Typically alkyl halides under basic conditions (literature inferred) Not specified Requires controlled conditions to avoid side reactions
3 N-Methylation of amine Reductive methylation (formaldehyde + NaBH3CN) or alkylation (methyl iodide) Not specified Selectivity important to prevent over-alkylation

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving nucleophilic substitution and reductive alkylation. For example, piperazine derivatives are often prepared by reacting benzhydryl halides with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by alkylation with N-methylpropanamine precursors. Critical parameters include temperature control (reflux conditions), stoichiometric ratios, and purification via precipitation or column chromatography .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the benzhydryl, piperazinyl, and N-methylpropanamine moieties. Mass spectrometry (MS) provides molecular weight validation. For example, the benzhydryl group shows aromatic proton signals at δ 7.2–7.4 ppm, while the piperazinyl protons appear as multiplets between δ 2.5–3.5 ppm .

Q. What in vitro assays are typically employed to assess the biological activity of this compound?

  • Methodological Answer : Receptor binding assays (e.g., histamine H1/H4 receptors) and enzyme inhibition studies (e.g., acetylcholinesterase) are common. Competitive binding assays using radiolabeled ligands (e.g., [³H]-mepyramine for H1 receptors) can quantify affinity (Ki values). Dose-response curves are generated to determine IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of this compound across studies?

  • Methodological Answer : Variations in assay conditions (e.g., buffer pH, cell lines) and compound purity must be standardized. For instance, impurities like 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine (a structural analog) can skew results. Use HPLC-validated purity (>98%) and replicate assays under controlled conditions .

Q. What chromatographic strategies are recommended for separating this compound from structurally similar impurities?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., acetonitrile:phosphate buffer at pH 3.0) improves resolution. Adjusting the ion-pair reagent concentration (e.g., 0.1% trifluoroacetic acid) minimizes silanol interactions, reducing peak tailing. Retention times should be validated against known standards .

Q. How can metabolic stability be enhanced for preclinical development?

  • Methodological Answer : Introduce fluorine or methoxy groups to block cytochrome P450-mediated oxidation. For example, substituting the benzhydryl moiety with fluorinated analogs reduces hepatic clearance. In vitro microsomal stability assays (e.g., human liver microsomes) guide structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine
Reactant of Route 2
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3-(4-Benzhydryl-1-piperazinyl)-N-methyl-1-propanamine

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